molecular formula C12H20ClN3O3S B6339950 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine CAS No. 1221342-69-3

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine

Cat. No. B6339950
CAS RN: 1221342-69-3
M. Wt: 321.82 g/mol
InChI Key: ZGVKHFCLWZEZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine, also known as 4-CPM, is an organic compound from the class of morpholine derivatives. It is a colorless solid with a melting point of 84-86°C and a molecular weight of 297.8 g/mol. 4-CPM has been widely used in the field of scientific research due to its unique properties and potential applications in various areas.

Scientific Research Applications

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been widely used in scientific research due to its unique properties and potential applications in various areas. It has been used as a reagent for the synthesis of a variety of compounds, such as drugs, hormones, and other biologically active compounds. In addition, it has been used as a catalyst for the synthesis of polymers and other materials. 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has also been used in the synthesis of peptide-based drugs and for the preparation of inhibitors of enzyme-catalyzed reactions.

Mechanism of Action

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine is known to act as an inhibitor of several enzyme-catalyzed reactions. It is believed to act by binding to the active site of the enzyme, which prevents the substrate from binding and thus inhibits the reaction. 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to inhibit several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase.
Biochemical and Physiological Effects
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to have anti-oxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has several advantages for lab experiments. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is stable and has a long shelf life. However, there are some limitations to its use. It is a relatively weak inhibitor of enzymes, and its activity is dependent on the concentration and the pH of the reaction mixture.

Future Directions

There are several potential future directions for the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine in scientific research. One possible direction is the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine as a drug delivery system. It could be used to deliver drugs to specific organs or tissues, or to target drugs to specific cells. Additionally, it could be used to target drugs to specific enzymes or receptors. Another potential direction is the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine as a tool to study the structure and function of enzymes. Finally, 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine could be used to study the effects of drugs on the biochemical and physiological processes in cells and organisms.

Synthesis Methods

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine can be synthesized through several different methods. One of the most common methods is the reaction of morpholine with 2-chloro-3-methylsulfonyl-1H-imidazole in the presence of a base. This reaction proceeds in aqueous solution under mild conditions and produces 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine in good yields.

properties

IUPAC Name

4-[3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3O3S/c1-20(17,18)12-14-10-11(9-13)16(12)4-2-3-15-5-7-19-8-6-15/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVKHFCLWZEZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.